H-D-Ala-OtBu.HCl

Description

The exact mass of the compound D-Alanine tert-butyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

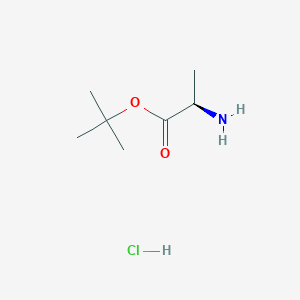

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQIWPPQGWGVHD-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583520 | |

| Record name | tert-Butyl D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59531-86-1 | |

| Record name | D-Alanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59531-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl D-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

H-D-Ala-OtBu.HCl: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound is the hydrochloride salt of the tert-butyl ester of D-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics.

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| Chemical Name | D-Alanine tert-butyl ester hydrochloride | [1] |

| Synonyms | H-D-Ala-OtBu·HCl, (R)-tert-Butyl 2-aminopropanoate hydrochloride, tert-Butyl D-alaninate hydrochloride | [1] |

| CAS Number | 59531-86-1 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 168-175 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents such as methanol (B129727) and ethanol. | |

| Optical Rotation | Specific rotation values are available for the L-enantiomer, H-L-Ala-OtBu·HCl: [α]²⁰/D = +1.4 ± 0.2° (c = 2% in ethanol) | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a multi-step process that involves the protection of the amino group of D-alanine, esterification of the carboxylic acid, and subsequent deprotection of the amino group. The following is a general experimental protocol that can be adapted for this synthesis.

Step 1: N-Terminal Protection of D-Alanine (Boc Protection)

This step protects the amino group of D-alanine to prevent it from reacting during the subsequent esterification step. A common protecting group used is the tert-butoxycarbonyl (Boc) group.

Materials:

-

D-alanine

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate (B1210297)

-

5% Citric acid solution

-

Sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve D-alanine in a 1:1 (v/v) mixture of dioxane and water containing one equivalent of sodium hydroxide.

-

To this solution, add a slight excess (approximately 1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

After the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

-

Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution.

-

Extract the N-Boc-D-alanine into ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-D-alanine.

Step 2: Esterification with tert-Butanol (B103910)

This step introduces the tert-butyl ester protecting group onto the carboxylic acid of N-Boc-D-alanine.

Materials:

-

N-Boc-D-alanine

-

tert-Butanol

-

4-(Dimethylamino)pyridine (DMAP)

Procedure:

-

Dissolve N-Boc-D-alanine in dichloromethane (DCM).

-

Add an excess of tert-butanol to the solution.

-

Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

-

Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Boc-D-Ala-OtBu.

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the desired this compound.[3][4]

Materials:

-

Boc-D-Ala-OtBu

-

4M HCl in dioxane or a solution of HCl gas in diethyl ether

Procedure:

-

Dissolve the crude Boc-D-Ala-OtBu in a minimal amount of an appropriate solvent such as dioxane or diethyl ether.

-

Add an excess of a 4M HCl solution in dioxane or a saturated solution of HCl gas in diethyl ether.

-

Stir the mixture at room temperature for 1-2 hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[5][6][7] In SPPS, the C-terminal amino acid of the desired peptide is attached to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner.

The workflow for incorporating a D-alanine residue into a growing peptide chain using this compound in a standard Fmoc-based SPPS protocol is illustrated in the diagram below.

SPPS Workflow for D-Alanine Incorporation

Experimental Protocol for SPPS Coupling

The following is a general protocol for the coupling of this compound to a resin-bound peptide with a free N-terminus in an Fmoc-based SPPS strategy.

Materials:

-

Fmoc-deprotected resin-bound peptide

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or HOBt/DIC)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF. If the N-terminal Fmoc group is present, perform deprotection using a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation of this compound: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF. Add a base such as DIEA (typically 2 equivalents relative to the amino acid hydrochloride) to neutralize the hydrochloride and activate the carboxylic acid.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the deprotection of the newly added Fmoc group (if applicable) and the coupling of the next amino acid.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[1] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an essential building block in peptide synthesis, enabling the incorporation of D-alanine residues into peptide chains. Its use in solid-phase peptide synthesis is well-established, and the protocols outlined in this guide provide a framework for its successful application in the laboratory. Researchers and drug development professionals can leverage the properties of this compound to advance their work in creating novel peptides with diverse therapeutic and research applications.

References

- 1. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 7. peptide.com [peptide.com]

An In-depth Technical Guide to H-D-Ala-OtBu.HCl for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Ala-OtBu.HCl, also known as D-Alanine tert-butyl ester hydrochloride. It is a crucial protected amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is the hydrochloride salt of the tert-butyl ester of D-alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-alanine, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in polar organic solvents.

-

IUPAC Name: tert-butyl (2R)-2-aminopropanoate;hydrochloride[4]

-

SMILES: C--INVALID-LINK--N.Cl[4]

-

Synonyms: D-Alanine tert-butyl ester hydrochloride, (R)-tert-Butyl 2-aminopropanoate hydrochloride, H-D-Ala-OtBu . HCl[4]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 181.66 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [2][3] |

| Purity | ≥98% | [3] |

| Melting Point | Approximately 167–169°C | [3] |

| 168-175°C (decomposes) | [5] | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents | [3][5] |

| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen) at 2–8°C, protected from moisture and light. | [3] |

| CAS Number | 59531-86-1 | [1][4] |

Experimental Protocols

Detailed methodologies for the synthesis of amino acid tert-butyl ester hydrochlorides are crucial for researchers. Below are representative protocols derived from literature.

Protocol 1: General Synthesis of α-Amino Acid tert-Butyl Ester Hydrochloride

This protocol describes a general method for the synthesis of N-(4-nitrobenzene)sulfonyl-α-amino acid tert-butyl esters, which involves the initial formation of the α-amino acid tert-butyl ester hydrochloride as an intermediate.

-

Step 1: Preparation of the Free Amine

-

Suspend the α-amino acid tert-butyl ester hydrochloride (10 mmol) in dry dichloromethane (B109758) (40 mL).

-

Add DIPEA (diisopropylethylamine) (21 mmol) dropwise over 10 minutes at 25 °C.

-

Stir the reaction mixture for an additional 10 minutes.[6]

-

-

Step 2: Sulfonylation

-

Cool the resulting solution to 0 °C.

-

Add (4-nitrobenzene)sulfonyl chloride (10 mmol) dropwise over 10 minutes.

-

Stir the solution until the reaction is complete, monitoring by TLC (Thin Layer Chromatography).[6]

-

-

Step 3: Work-up and Purification

-

Dilute the reaction mixture with dichloromethane (20 mL).

-

Wash the organic layer with saturated NH₄Cl solution (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (20 mL).

-

Dry the organic phase over MgSO₄ and filter.

-

The solvent is then removed to yield the product.[6]

-

Protocol 2: Industrial Scale Preparation of Amino Acid tert-Butyl Ester Hydrochloride Salts

This patented process is suitable for larger scale synthesis.

-

Step 1: Esterification

-

React the starting amino acid (e.g., phenylalanine) with isobutylene (B52900) in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA).

-

The reaction is typically carried out in a solvent like dioxane in an autoclave and stirred at room temperature for 4-5 days.[7]

-

-

Step 2: Isolation of the Free Base

-

Wash the reaction mixture with a 10% bicarbonate solution, followed by water and brine.

-

Remove the solvent under vacuum to afford the desired product as a free base.[7]

-

-

Step 3: Hydrochloride Salt Formation

-

Dissolve the free amine in approximately 10 volumes of dry ether and cool the solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in ether (prepared by dissolving HCl gas in dry ether).

-

Remove the ether under vacuum to yield the desired hydrochloride salt.[7]

-

Diagrams and Workflows

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a protected amino acid, starting from the tert-butyl ester hydrochloride derivative.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]

- 4. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H-Ala-OtBu.HCl [chembk.com]

- 6. rsc.org [rsc.org]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

H-D-Ala-OtBu.HCl CAS number 59531-86-1

An In-depth Technical Guide to H-D-Ala-OtBu.HCl (CAS Number: 59531-86-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as D-Alanine tert-butyl ester hydrochloride, is a protected amino acid derivative widely utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis.[1][2] Its structure, featuring a tert-butyl ester protecting group on the carboxyl terminus and a free amine in the hydrochloride salt form, makes it a valuable building block for the stepwise assembly of peptide chains. The D-configuration of the alanine (B10760859) residue is of particular interest for the synthesis of peptides with modified biological activity and stability, as peptides incorporating D-amino acids are often less susceptible to enzymatic degradation. This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 59531-86-1 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 168-175 °C (decomposes) | [3][4] |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents. | [2][3] |

| Purity | Typically ≥98% | [2] |

Safety and handling are of paramount importance when working with any chemical substance. Table 2 outlines the key safety information for this compound.

Table 2: Safety and Handling Information for this compound

| Category | Information | References |

| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | |

| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |

| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, and a lab coat are recommended. |

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the alanine methyl protons (doublet, ~1.4 ppm), the alanine α-proton (quartet, ~4.0 ppm), and the amine protons (broad singlet, variable chemical shift). |

| ¹³C NMR | Resonances for the tert-butyl quaternary carbon (~82 ppm) and methyl carbons (~28 ppm), the alanine methyl carbon (~17 ppm), α-carbon (~50 ppm), and the carbonyl carbon (~170 ppm). |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 146.11, corresponding to the free base (D-Alanine tert-butyl ester). |

| Infrared (IR) | Characteristic absorptions for the N-H stretching of the amine hydrochloride salt (~3000-2800 cm⁻¹), C-H stretching (~2980-2850 cm⁻¹), the ester carbonyl C=O stretching (~1740 cm⁻¹), and N-H bending (~1600-1500 cm⁻¹). |

Experimental Protocols

This compound is a cornerstone in solid-phase peptide synthesis (SPPS), primarily utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[5][6] Below are detailed experimental protocols for its synthesis, its use in peptide coupling, and the subsequent deprotection of the tert-butyl group.

Synthesis of this compound

This protocol describes a general method for the synthesis of amino acid tert-butyl ester hydrochlorides.[7]

Caption: Synthesis of this compound.

Methodology:

-

Reaction Setup: In a pressure vessel, suspend D-Alanine in a suitable solvent such as dioxane or dichloromethane (B109758) (DCM).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Esterification: Cool the suspension and add condensed isobutylene. Seal the vessel and stir at room temperature for 48-72 hours.

-

Work-up: After the reaction is complete, cool the vessel and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain D-Alanine tert-butyl ester as a free base.

-

Salt Formation: Dissolve the free base in anhydrous diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethereal HCl dropwise with stirring.

-

Product Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Coupling of an Fmoc-Protected Amino Acid to H-D-Ala-OtBu-Resin

This protocol outlines the coupling of a generic Fmoc-amino acid to a resin pre-loaded with H-D-Ala-OtBu. This is a fundamental step in SPPS.[8][9]

Caption: Fmoc-SPPS Coupling Workflow.

Methodology:

-

Resin Preparation: Swell the H-D-Ala-OtBu-functionalized resin in dimethylformamide (DMF) for 30-60 minutes.

-

Neutralization: If starting with the hydrochloride salt on the resin, neutralize the resin by washing with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF. Wash the resin thoroughly with DMF.

-

Activation of Fmoc-Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF. Add a coupling agent such as HBTU or HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents). Allow the activation to proceed for a few minutes.

-

Coupling Reaction: Add the activated Fmoc-amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Selective Cleavage of the Tert-Butyl Ester Protecting Group

While the tert-butyl ester is typically cleaved during the final trifluoroacetic acid (TFA) treatment that also cleaves the peptide from the resin, it is possible to selectively remove it under milder acidic conditions if the peptide is attached to a more acid-resistant linker.[10][11][12]

References

- 1. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]

- 3. H-Ala-OtBu.HCl [chembk.com]

- 4. L-Ala-OtBU.HCl | 13404-22-3 [chemicalbook.com]

- 5. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]

A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis

Abstract: H-D-Ala-OtBu.HCl, chemically known as D-Alanine tert-butyl ester hydrochloride, is a specialized amino acid derivative that serves as a fundamental building block in synthetic organic chemistry. Its primary application lies in the field of peptide synthesis, a cornerstone of drug discovery, biochemical research, and materials science. The compound is a protected form of D-alanine, where the carboxylic acid group is masked as a tert-butyl (tBu) ester and the molecule is stabilized as a hydrochloride salt. This protection strategy is crucial for the controlled, stepwise assembly of amino acids into well-defined peptide sequences. This technical guide provides an in-depth overview of its properties, core applications, and a detailed, representative protocol for its use in Solid-Phase Peptide Synthesis (SPPS), intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline powder valued for its stability and purity.[1] Its hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. The key physicochemical properties are summarized below.

| Property | Value | References |

| Chemical Name | D-Alanine tert-butyl ester hydrochloride | [2][3] |

| Synonyms | This compound, (R)-tert-Butyl 2-aminopropanoate hydrochloride | [3] |

| CAS Number | 59531-86-1 | [2][4][5] |

| Molecular Formula | C₇H₁₅NO₂·HCl | [4][6] |

| Molecular Weight | 181.66 g/mol | [3][4] |

| Appearance | White to almost white powder/crystal | [1][6] |

| Purity | ≥98% to ≥99% (Method: HPLC) | [5][6] |

| Solubility | Soluble in polar organic solvents like methanol. | [1][7] |

| Storage Conditions | 0 - 8°C, under an inert atmosphere, protected from moisture. | [5] |

Core Application: A Protected Chiral Building Block in Peptide Synthesis

The principal use of this compound is as a chiral building block in the synthesis of peptides.[5][8] Peptides are constructed by forming amide (peptide) bonds between the amino group of one amino acid and the carboxylic acid group of another. To ensure the formation of a single, desired product, all other reactive functional groups in the amino acid precursors must be temporarily masked with "protecting groups".[9][10]

2.1. The Role of the Tert-Butyl (tBu) Ester Protecting Group

In this compound, the carboxylic acid group of D-alanine is protected by a tert-butyl (tBu) ester. This group is essential for several reasons:

-

Inertness: It prevents the carboxylic acid from participating in unwanted side reactions during the peptide coupling step.[9]

-

Stability: The tBu group is stable under the basic conditions used to deprotect the N-terminus in the widely used Fmoc (9-fluorenylmethyloxycarbonyl) synthesis strategy.[9]

-

Selective Removal: It can be cleanly removed under specific acidic conditions, most commonly with trifluoroacetic acid (TFA), which typically occurs at the final stage of synthesis when the completed peptide is cleaved from its solid support.[9][10]

This selective removal is the cornerstone of an "orthogonal" protection strategy, which allows for the deprotection of one functional group without affecting others.

2.2. The Fmoc/tBu Orthogonal Protection Strategy

This compound is a component often used within the context of the Fmoc/tBu protection strategy, a dominant methodology in modern Solid-Phase Peptide Synthesis (SPPS).[9][11] This strategy relies on two classes of protecting groups that are removed by chemically distinct (orthogonal) mechanisms.

-

Nα-Terminus Protection (Fmoc group): The amino group of the incoming amino acid is protected with an Fmoc group, which is labile to bases (e.g., piperidine).[1][8]

-

Side-Chain/C-Terminus Protection (tBu group): Reactive amino acid side chains (e.g., the carboxyl groups of Aspartic and Glutamic acid) and, in this case, the C-terminus of the starting amino acid, are protected with acid-labile groups like the tBu ester.[8][9][12]

This orthogonality ensures that the N-terminus can be repeatedly deprotected for chain elongation while the tBu-protected groups remain intact until the final acid-mediated cleavage step.

Caption: Orthogonal protection in Fmoc/tBu peptide synthesis.

Experimental Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a peptide chain using SPPS. The following is a generalized, representative protocol for the elongation cycle in Fmoc-based SPPS.

Caption: Generalized workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Representative Experimental Protocol:

This protocol describes a single coupling cycle for adding an amino acid (such as the L- or D-alanine derivative) to a growing peptide chain anchored to a solid support resin (e.g., Wang or Rink Amide resin).[1][2][7]

-

Resin Preparation and Swelling:

-

Fmoc-Group Deprotection:

-

Washing:

-

Drain the deprotection solution.

-

Thoroughly wash the resin multiple times with DMF to remove residual piperidine and the cleaved Fmoc adduct. This is a critical step to prevent side reactions.[7]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the incoming amino acid (e.g., an N-Fmoc protected amino acid if elongating the chain, or this compound if it were the first residue being attached to a specific linker) and a coupling agent (e.g., HBTU, HATU) in DMF.[7]

-

Add an organic base such as N,N-Diisopropylethylamine (DIPEA) to activate the carboxylic acid group of the amino acid.

-

Add this activated amino acid solution to the washed resin.

-

Agitate the mixture for 1-2 hours at room temperature to facilitate the formation of the new peptide bond.[2]

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove any unreacted reagents.

-

-

Cycle Repetition:

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, the peptide is cleaved from the resin.

-

A "cleavage cocktail," typically containing a strong acid like Trifluoroacetic Acid (TFA) and scavengers (e.g., water, triisopropylsilane), is added to the resin.[2]

-

This single step simultaneously breaks the bond anchoring the peptide to the resin and removes the acid-labile side-chain protecting groups, such as the tert-butyl ester, yielding the final, deprotected peptide.[2][9]

-

Key Application Areas

The use of this compound as a building block enables the synthesis of complex and bioactive peptides for various fields of research and development.

-

Drug Development and Pharmaceutical Formulations: Peptides are essential in drug development.[8] The incorporation of D-amino acids, like D-alanine, can significantly increase the metabolic stability of a peptide therapeutic by making it resistant to degradation by natural proteases. The enhanced stability and solubility offered by derivatives like this compound are critical in formulating effective medications.[5][8][12]

-

Biochemical and Medicinal Chemistry Research: This compound is used to synthesize custom peptides for studying protein-protein interactions, enzyme functions, and metabolic pathways.[1][8] It is also used in the development of enzyme inhibitors.[5]

-

Synthesis of Bioactive Peptides and Peptidomimetics: It serves as a precursor for the synthesis of bioactive peptides, which can have antimicrobial, antihypertensive, or antioxidant properties, and for creating peptidomimetics (molecules that mimic natural peptides).[1][13][14][15]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered tool that enables the controlled and efficient synthesis of complex peptides. Its utility is defined by the strategic use of the tert-butyl ester protecting group within the robust and versatile framework of the Fmoc/tBu orthogonal synthesis strategy. For researchers in drug discovery and biochemistry, this compound provides a reliable method for incorporating the non-natural D-alanine residue, opening avenues for creating novel peptides with enhanced therapeutic properties and stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. D-Alanine tert-Butyl Ester Hydrochloride, 1G | Labscoop [labscoop.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. Protecting group - Wikipedia [en.wikipedia.org]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. peptide.com [peptide.com]

- 13. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to H-D-Ala-OtBu.HCl for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-D-Ala-OtBu.HCl, a critical building block in modern peptide synthesis and drug discovery. This document details its physicochemical properties, outlines a representative experimental protocol for its application, and visualizes the synthetic workflow, offering a valuable resource for professionals in the field.

Core Properties of this compound

This compound, or D-Alanine tert-butyl ester hydrochloride, is a protected form of the amino acid D-alanine. The tert-butyl ester group provides a robust protecting strategy for the carboxylic acid functionality, which is crucial for the controlled, stepwise assembly of peptide chains. This protection is typically stable under the conditions required for peptide bond formation and can be removed under specific acidic conditions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. These values are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 181.66 g/mol | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| CAS Number | 59531-86-1 | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥99% | [1] |

| Melting Point | 168-175 °C (decomposes) |

Application in Peptide Synthesis: A Methodological Overview

This compound is a fundamental reagent in both solution-phase and solid-phase peptide synthesis (SPPS). Its primary role is to serve as the C-terminal protected amino acid, to which subsequent N-protected amino acids are coupled to elongate the peptide chain. The hydrochloride salt form enhances its stability and handling properties.

General Workflow for Dipeptide Synthesis

The synthesis of a dipeptide using this compound generally follows a well-established workflow. This process involves the activation of the carboxylic acid of an N-protected amino acid, followed by its coupling to the free amino group of this compound.

Caption: Workflow for the synthesis of a dipeptide using this compound.

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

The following is a representative protocol for the synthesis of a dipeptide, for instance, Boc-L-Phe-D-Ala-OtBu, using this compound in a solution-phase approach.

Materials:

-

N-α-Boc-L-Phenylalanine (Boc-L-Phe-OH)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution at room temperature for 15 minutes.

-

Activation of the Carboxylic Acid Component: In a separate flask, dissolve Boc-L-Phe-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Coupling Reaction: To the cooled solution from step 2, add DCC (1.05 equivalents) and stir for 20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

-

Peptide Bond Formation: Add the solution of the activated ester from step 3 to the solution of the free amine from step 1. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

The crude product can be further purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.

-

-

Characterization: The final product, Boc-L-Phe-D-Ala-OtBu, should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Logical Relationship in Peptide Coupling

The core of the peptide synthesis described above is the coupling reaction, which involves several key components working in a specific logical sequence. The following diagram illustrates this relationship.

Caption: Logical flow of the carboxyl group activation and peptide bond formation.

This guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications, further optimization of the reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemical reagents.

References

Navigating the Solubility Landscape of H-D-Ala-OtBu.HCl in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride) is a protected amino acid derivative frequently employed in peptide synthesis and drug development. Its solubility in various organic solvents is a critical parameter for reaction setup, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound and its L-isomer, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment in a drug development context. While specific quantitative solubility data for this compound remains limited in publicly available literature, this guide consolidates existing qualitative information and provides comparative data for structurally related compounds to inform laboratory practice.

Introduction

The tert-butyl ester protection of the carboxylic acid group in D-alanine enhances its utility in synthetic organic chemistry by preventing unwanted side reactions. The hydrochloride salt form is often preferred for its improved stability and handling characteristics. A thorough understanding of the solubility of this compound in commonly used organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating downstream processing. This document aims to be a valuable resource by summarizing the known solubility properties and providing practical guidance for researchers.

Solubility Data

Table 1: Qualitative and Comparative Solubility of Alanine Ester Hydrochlorides

| Compound | Solvent | Solubility | Data Type |

| H-L-Ala-OtBu.HCl | Methanol (B129727) | Soluble[1] | Qualitative |

| H-L-Ala-OtBu.HCl | Ethanol | Soluble[2][3] | Qualitative |

| L-Alanine methyl ester.HCl | Ethanol | ~30 mg/mL[4] | Quantitative |

| L-Alanine methyl ester.HCl | DMSO | ~20 mg/mL[4] | Quantitative |

| L-Alanine methyl ester.HCl | DMF | ~20 mg/mL[4] | Quantitative |

It is important to note that the quantitative data presented is for L-Alanine methyl ester hydrochloride and should be used as a reference point with caution, as the tert-butyl ester may exhibit different solubility characteristics.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Methanol, Ethanol, DMSO, DMF)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining undissolved particles.

-

-

Quantification:

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the diluted sample and the calibration standards using a suitable analytical method (e.g., HPLC).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of a compound in a research and development setting.

Caption: Workflow for Determining Organic Solvent Solubility.

Conclusion

While a precise, quantitative solubility profile for this compound in various organic solvents is not extensively documented, qualitative information suggests its solubility in polar protic solvents like methanol and ethanol. For research and development purposes, it is crucial to experimentally determine the solubility in the specific solvent system and conditions being used. The provided general protocol and workflow offer a systematic approach to generating reliable solubility data, which is fundamental for the successful application of this compound in synthetic and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of D-Alanine tert-Butyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of D-Alanine tert-butyl ester hydrochloride, a critical building block in peptide synthesis and various pharmaceutical applications. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality of D-alanine, preventing its participation in unwanted side reactions during peptide coupling.[1] Its stability under various conditions and selective removal under mild acidic conditions make it an invaluable tool in modern organic synthesis.[1] This document details the most relevant and modern synthetic methodologies, complete with experimental protocols, comparative data, and process visualizations.

Core Synthetic Strategies

The synthesis of D-Alanine tert-butyl ester hydrochloride can be approached through several distinct pathways. The primary methods involve the direct esterification of D-alanine or the esterification of N-protected D-alanine followed by deprotection.

1. Direct Esterification of D-Alanine:

-

Method A: Reaction with tert-Butyl Acetate (B1210297) using a Strong Acid Catalyst. This is a widely used method where D-alanine is reacted with tert-butyl acetate, which acts as both the solvent and the tert-butylating agent, in the presence of a strong acid catalyst.

-

Method B: Reaction with Isobutylene (B52900) and an Acid Catalyst. This classic method involves the reaction of D-alanine with isobutylene gas under pressure in the presence of an acid catalyst.

2. Esterification of N-Protected D-Alanine:

-

Method C: Steglich Esterification of N-Boc-D-Alanine. This method involves the esterification of N-Boc-protected D-alanine with tert-butanol (B103910) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The final step in all these methodologies is the conversion of the resulting D-alanine tert-butyl ester free base to its hydrochloride salt to improve its stability and handling properties.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the different synthetic methods for D-Alanine tert-butyl ester hydrochloride.

| Parameter | Method A: tert-Butyl Acetate/Tf₂NH | Method B: Isobutylene/PTSA | Method C: Steglich Esterification (Boc-D-Ala) | Commercial Specifications |

| Yield | High (specific data pending) | Variable, can be low (e.g., 35%) but improvable | Good to high | N/A |

| Purity (HPLC) | >98% (typical) | >98% (typical) | >98% (typical) | ≥98.0% to ≥99%[2][3] |

| Melting Point (°C) | N/A | N/A | N/A | 206 - 216[2] |

| Optical Rotation [α]D | N/A | N/A | N/A | -1.0° to -2.0° (c=2, EtOH)[4] |

Experimental Protocols

Method A: Synthesis via tert-Butylation with tert-Butyl Acetate and Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

This modern approach offers a safer and more efficient alternative to traditional methods using hazardous acids like perchloric acid. The use of Tf₂NH as a catalyst allows for faster reaction times and high yields.[5][6][7]

Step 1: Synthesis of D-Alanine tert-Butyl Ester

-

Materials:

-

D-Alanine

-

tert-Butyl acetate (t-BuOAc)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Suspend D-alanine (1.0 eq) in tert-butyl acetate (0.1 M).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve Tf₂NH (1.1 eq) in dichloromethane.

-

Add the Tf₂NH solution to the cooled D-alanine suspension.

-

Stir the reaction mixture at 0 °C for 2.5 hours.

-

Slowly add the reaction mixture to a chilled saturated aqueous NaHCO₃ solution (reverse addition).

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude D-alanine tert-butyl ester.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Step 2: Formation of D-Alanine tert-Butyl Ester Hydrochloride

-

Materials:

-

D-Alanine tert-butyl ester (from Step 1)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Hydrogen Chloride (HCl) solution in diethyl ether (e.g., 2 M) or HCl gas

-

-

Procedure:

-

Dissolve the purified D-alanine tert-butyl ester in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add a 2 M solution of HCl in diethyl ether (1.0 eq) to the stirred solution. Alternatively, bubble anhydrous HCl gas through the solution until precipitation is complete.

-

Stir the mixture at 0 °C for 30 minutes.

-

Collect the precipitated white solid by filtration.

-

Wash the solid with cold anhydrous diethyl ether.

-

Dry the product under vacuum to obtain D-Alanine tert-butyl ester hydrochloride.

-

Method B: Synthesis via Reaction with Isobutylene and p-Toluenesulfonic Acid (PTSA)

This method requires the use of a pressure vessel (autoclave) to handle the gaseous isobutylene.

-

Materials:

-

D-Alanine

-

Dioxane or Dichloromethane

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a pressure vessel, add D-alanine (1.0 eq), dioxane or dichloromethane, and PTSA (e.g., 1.5 eq).

-

Cool the vessel and introduce a measured amount of condensed isobutylene.

-

Seal the vessel and stir the reaction mixture at room temperature for 2-3 days.

-

After the reaction is complete, vent the excess isobutylene and open the vessel.

-

Wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude D-alanine tert-butyl ester.

-

Follow Step 2 of Method A for the conversion to the hydrochloride salt.

-

Method C: Steglich Esterification of N-Boc-D-Alanine

This method is suitable for small-scale synthesis and when the starting material is N-protected D-alanine.

-

Materials:

-

N-Boc-D-alanine

-

tert-Butanol (t-BuOH)

-

Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA) for Boc deprotection

-

-

Procedure:

-

Dissolve N-Boc-D-alanine (1.0 eq), tert-butanol (1.5 eq), and a catalytic amount of DMAP (e.g., 0.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in dichloromethane dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 0.5 N HCl and saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude N-Boc-D-alanine tert-butyl ester.

-

Purify the crude product by flash chromatography.

-

For Boc deprotection, dissolve the purified product in a mixture of dichloromethane and TFA (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the crude D-alanine tert-butyl ester as its trifluoroacetate (B77799) salt.

-

To obtain the hydrochloride salt, perform a salt exchange or neutralize the TFA salt to the free base and then proceed with Step 2 of Method A.

-

Process and Workflow Diagrams

Caption: Overall workflow for the synthesis of D-Alanine tert-butyl ester hydrochloride.

Caption: Reaction schemes for the synthesis of D-Alanine tert-butyl ester hydrochloride.

Safety and Handling

-

D-Alanine: Generally considered non-hazardous.

-

tert-Butyl Acetate: Flammable liquid and vapor. Causes skin and eye irritation.

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH): Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Isobutylene: Extremely flammable gas. Reacts explosively with strong oxidizing agents. Requires specialized equipment for handling.

-

p-Toluenesulfonic Acid (PTSA): Causes skin irritation and serious eye damage.

-

Dicyclohexylcarbodiimide (DCC): Toxic and a potent skin sensitizer. Handle with extreme care.

-

4-Dimethylaminopyridine (DMAP): Toxic if swallowed or in contact with skin.

-

Hydrogen Chloride (HCl): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, must be worn. Refer to the Safety Data Sheet (SDS) for each reagent for detailed safety information.

Applications in Research and Drug Development

D-Alanine tert-butyl ester hydrochloride is a key intermediate in the synthesis of peptides and peptidomimetics.[2] Its incorporation into peptide chains is crucial for developing novel therapeutics, including enzyme inhibitors and receptor agonists/antagonists. The D-configuration of the alanine (B10760859) residue can impart resistance to enzymatic degradation, enhancing the pharmacokinetic properties of the resulting peptide drugs. Furthermore, it is used in studies related to bacterial cell wall biosynthesis, where D-alanine is an essential component.

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-Alanine tert-Butyl Ester Hydrochloride 59531-86-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. Neuartige tert-Butylierung von Carbonsäuren und Alkoholen - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide synthesis, the deliberate incorporation of non-canonical amino acids is a cornerstone of therapeutic peptide design. Among these, D-amino acids play a pivotal role in enhancing peptide stability and modulating biological activity. This technical guide provides an in-depth exploration of H-D-Ala-OtBu.HCl, a key building block for introducing D-alanine into peptide sequences. We will delve into its chemical properties, its function within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, and detailed experimental protocols for its application.

The Role and Chemical Properties of this compound

This compound, chemically known as D-Alanine tert-butyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-alanine. Its structure is strategically designed for seamless integration into peptide synthesis workflows.

-

D-Alanine Core : The presence of the D-enantiomer of alanine (B10760859) is crucial for conferring resistance to proteolytic degradation by endogenous proteases, which primarily recognize L-amino acids. This can significantly extend the in vivo half-life of peptide-based therapeutics.[1]

-

Tert-butyl (OtBu) Ester Protecting Group : The carboxylic acid group of D-alanine is protected as a tert-butyl ester. This protection is vital to prevent the free carboxyl group from participating in unwanted side reactions during the coupling of the N-terminus to the growing peptide chain.[2] The OtBu group is a key component of the orthogonal Fmoc/tBu protection strategy, as it is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc group, yet it can be efficiently cleaved under strongly acidic conditions during the final cleavage step.[2][3]

-

Hydrochloride (HCl) Salt : The compound is supplied as a hydrochloride salt, which enhances its stability and improves its handling characteristics as a crystalline solid.[1] It is important to note that the HCl salt must be neutralized in situ to liberate the free amine for the coupling reaction.

This compound in the Context of Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis, a technique that revolutionized the production of synthetic peptides.[4][5] The general workflow of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6]

The logical workflow for a single coupling cycle in Fmoc/tBu SPPS is depicted below:

Caption: General workflow of a single amino acid coupling cycle in Fmoc/tBu solid-phase peptide synthesis.

When incorporating this compound, it is crucial to first remove the N-terminal Fmoc protecting group from the resin-bound peptide. The free amine of the this compound is then coupled to the deprotected N-terminus of the growing peptide chain.

Quantitative Data in Peptide Synthesis

The efficiency of each coupling step is critical for the overall yield and purity of the final peptide.[7] While specific yields can vary depending on the peptide sequence and synthesis conditions, the following table summarizes typical parameters and expected outcomes in SPPS.

| Parameter | Typical Value/Range | Significance | Reference |

| Amino Acid Equivalents | 3-5 eq. relative to resin loading | Ensures the reaction is driven to completion. | [8] |

| Coupling Reagent Equivalents | 3-5 eq. relative to resin loading | Activates the carboxylic acid for efficient amide bond formation. | [9] |

| Base Equivalents (DIPEA) | 6-10 eq. relative to resin loading | Neutralizes the hydrochloride salt and provides the basic environment for coupling. | [9] |

| Coupling Time | 30-60 minutes | Can be extended for sterically hindered amino acids. | [9] |

| Coupling Efficiency | >99% | High efficiency is crucial to minimize deletion sequences. | [7] |

| Final Peptide Purity (Crude) | 50-95% | Dependent on the length and sequence of the peptide. | [10] |

| Racemization | < 0.1% for D-isomer | Chiral integrity is critical for biological activity. | [11][12] |

Experimental Protocols

The following are detailed protocols for the key steps involving the use of a protected D-amino acid like this compound in manual Fmoc/tBu SPPS.

Fmoc-Deprotection of the Resin-Bound Peptide

Objective: To remove the N-terminal Fmoc group from the growing peptide chain to expose the free amine for the next coupling step.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the synthesis vessel.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture at room temperature for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[9]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

-

Wash the resin with DCM (2-3 times) and then with DMF (3 times).

Coupling of this compound

Objective: To couple the D-alanine building block to the deprotected N-terminus of the resin-bound peptide.

Materials:

-

Deprotected peptide-resin

-

Fmoc-protected amino acid to be coupled (e.g., Fmoc-L-Leu-OH) (if this compound is already on the resin and you are adding the next amino acid) or this compound (if it is the amino acid being added). For the purpose of this protocol, we will assume we are coupling an Fmoc-protected amino acid to a peptide chain where the N-terminal residue is D-alanine (which was previously coupled from this compound).

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF (peptide synthesis grade)

Procedure:

-

Activation of the incoming amino acid:

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected peptide-resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 30-60 minutes.[9]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[13]

-

A ninhydrin (B49086) test can be performed to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin support and simultaneously remove the side-chain protecting groups, including the OtBu group from D-alanine.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS))[14][15]

-

Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Centrifuge tubes

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.[15]

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).[14]

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide under vacuum.

The following diagram illustrates the logical relationship in the cleavage and deprotection step:

Caption: Workflow for the final cleavage and deprotection of the synthetic peptide.

Conclusion

This compound is an essential building block for the synthesis of peptides with enhanced therapeutic potential. Its strategic design allows for the straightforward incorporation of D-alanine within the robust and efficient Fmoc/tBu solid-phase peptide synthesis framework. By understanding the principles of its use and adhering to optimized experimental protocols, researchers can effectively synthesize high-quality peptides containing D-amino acids for a wide range of applications in research and drug development.

References

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. digital.csic.es [digital.csic.es]

- 4. csbio.com [csbio.com]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. benchchem.com [benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]

- 12. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of H-D-Ala-OtBu.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-D-Ala-OtBu.HCl (D-Alanine tert-butyl ester hydrochloride), a key reagent in peptide synthesis and pharmaceutical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential hazards.

Hazard Identification and Classification

This compound is classified as an irritant. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following table summarizes the GHS hazard classifications.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] | GHS07 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1][2] | GHS07 |

Signal Word: Warning[1]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential when handling this compound.

| Control Parameter | Recommendation |

| Engineering Controls | Use only in a well-ventilated area, such as a chemical fume hood.[1] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[3][4] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and long-sleeved clothing.[3][4][5][6] |

| Respiratory Protection | If dust is generated, a dust respirator or a self-contained breathing apparatus should be used.[5] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][4] |

Safe Handling and Storage

| Aspect | Precaution |

| Handling | Avoid breathing dust, mist, or spray.[1] Avoid contact with skin and eyes.[1][3] Keep away from heat and sources of ignition.[5] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[5][6][7] Store under an inert atmosphere.[3][4][6][7] Recommended storage temperature is 2-8°C.[3][8] |

| Incompatible Materials | Strong oxidizing agents and strong acids.[7] |

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][9] |

| Skin Contact | Wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][7][9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][7][9] |

Accidental Release and Disposal

| Aspect | Procedure |

| Spill Cleanup | Wear appropriate PPE. For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel for containment. Avoid dust formation.[5][7][10] |

| Disposal | Dispose of waste material in accordance with federal, state, and local environmental control regulations.[3][5] |

Fire-Fighting Measures

| Aspect | Information |

| Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or foam.[5][9] |

| Hazardous Combustion Products | Thermal decomposition can produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[5][7][11] |

| Firefighter Protection | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7] |

Experimental Protocols and Logical Workflows

While specific experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer, the following logical workflow diagram illustrates the key stages of safe handling in a research setting.

Caption: Logical workflow for the safe handling of this compound.

This diagram outlines the critical steps from preparation to cleanup, including appropriate responses to potential laboratory emergencies.

The following diagram illustrates the signaling pathway for initiating first aid in case of accidental exposure.

Caption: First-aid decision pathway following accidental exposure.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. H-Ala-Otbu.HCl - SRIRAMCHEM [sriramchem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. peptide.com [peptide.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.ie [fishersci.ie]

- 11. spectrumchemical.com [spectrumchemical.com]

Storing and Stability of H-D-Ala-OtBu.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

H-D-Ala-OtBu.HCl, or D-Alanine tert-butyl ester hydrochloride, is a crucial building block in peptide synthesis and various pharmaceutical development processes. Its proper storage and a thorough understanding of its stability are paramount to ensure the integrity, purity, and performance of this reagent in sensitive synthetic applications. This guide provides an in-depth overview of the recommended storage conditions, stability profile, potential degradation pathways, and analytical methodologies for this compound.

Core Properties and Recommended Storage

This compound is typically a white to off-white crystalline powder. The tert-butyl ester moiety serves as a protecting group for the carboxylic acid functionality of D-alanine, which can be readily removed under acidic conditions. This characteristic dictates its handling and storage requirements. The compound is known to be hygroscopic and sensitive to acidic environments.

To maintain its chemical integrity and purity over time, specific storage conditions are essential. The following table summarizes the recommended storage parameters based on information from various suppliers and safety data sheets.

| Parameter | Recommended Condition | Rationale & Key Considerations |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. Some sources suggest storage at room temperature in a cool, dark place (<15°C) is acceptable for short periods, but refrigeration is the standard for long-term stability. One safety data sheet explicitly advises not to store above 5°C.[1] |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | As the compound is hygroscopic, an inert atmosphere helps to displace moisture-laden air, preventing hydrolysis. |

| Moisture | Keep in a tightly sealed container in a dry place | The hydrochloride salt is hygroscopic and can absorb atmospheric moisture. This can lead to hydrolysis of the tert-butyl ester, which is the primary degradation pathway. |

| Light | Protect from light | While not as critical as temperature and moisture, protection from light is a general best practice for storing chemical reagents to prevent any potential photolytic degradation. |

| Incompatibilities | Strong oxidizing agents | Avoid storage in proximity to strong oxidizing agents to prevent unwanted chemical reactions.[1] |

Stability Profile and Degradation Pathway

The stability of this compound is intrinsically linked to the chemical nature of the tert-butyl ester group.

Under Recommended Storage Conditions: When stored as a solid under the recommended cool, dry, and inert conditions, this compound is a stable compound with a long shelf-life.[1]

Stability in Solution and Forced Degradation: The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butyl ester. This reaction cleaves the ester bond to yield D-alanine and tert-butanol (B103910) (which can subsequently dehydrate to isobutylene).

-

Acidic Conditions: The tert-butyl ester is highly labile in acidic solutions. The presence of water and an acid catalyst will lead to rapid degradation. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation.

-

Neutral and Basic Conditions: In contrast, tert-butyl esters are remarkably stable under neutral and basic conditions. The steric hindrance provided by the bulky tert-butyl group prevents the typical hydroxide-mediated nucleophilic attack on the carbonyl carbon that occurs in the hydrolysis of less hindered esters.

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases including oxides of carbon (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]

Below is a diagram illustrating the primary degradation pathway of this compound.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Quality and Stability Assessment

To ensure the quality of this compound for research and development, and to monitor its stability over time, specific analytical methods are employed. The following are representative protocols for purity assessment and stability-indicating analysis.

Purity Assessment by Nonaqueous Titration

This method is suitable for determining the purity of this compound by titrating the amine hydrochloride as a weak base in a nonaqueous solvent.